N-(5-bromothiophenesulfonyl)pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO2S2 |
|---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpyrrole |
InChI |
InChI=1S/C8H6BrNO2S2/c9-7-3-4-8(13-7)14(11,12)10-5-1-2-6-10/h1-6H |
InChI Key |
XQULVCXDMBETEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for N 5 Bromothiophenesulfonyl Pyrrole
Retrosynthetic Analysis of N-(5-bromothiophenesulfonyl)pyrrole
A retrosynthetic analysis of this compound identifies the most strategic bond disconnection to be the nitrogen-sulfur (N-S) bond of the sulfonamide linkage. This disconnection simplifies the target molecule into two key precursors: a pyrrole (B145914) scaffold and 5-bromothiophene-2-sulfonyl chloride. This approach is logical as the formation of a sulfonamide bond is a well-established and reliable transformation in organic synthesis.
The primary disconnection can be visualized as follows:
Figure 1: Retrosynthetic disconnection of this compound.This retrosynthetic pathway suggests a convergent synthesis where the two main building blocks, the pyrrole nucleus and the brominated thiophene (B33073) sulfonyl moiety, are prepared separately and then coupled in a final step. This strategy allows for modularity, where variations in either precursor could lead to a diverse library of related analogs for further investigation.
Precursor Synthesis and Functionalization
The successful synthesis of this compound hinges on the efficient preparation of its constituent precursors. This section details the synthetic routes to both the essential 5-bromothiophene-2-sulfonyl chloride and the pyrrole scaffold.
Synthesis of 5-Bromothiophene-2-sulfonyl Chloride and its Derivatives
5-Bromothiophene-2-sulfonyl chloride is a key intermediate in the synthesis of the target compound. It is a commercially available reagent, typically appearing as a pale cream to yellow crystalline powder. thermofisher.com Its synthesis generally involves the chlorosulfonation of 2-bromothiophene. This reaction introduces the sulfonyl chloride group onto the thiophene ring, a critical step for the subsequent sulfonylation of pyrrole.
Recent studies have also focused on the synthesis of derivatives of 5-bromothiophene-2-sulfonamide (B1270684), which can be prepared from 5-bromothiophene-2-sulfonyl chloride. For instance, reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides in the presence of a base like lithium hydride (LiH) in dimethylformamide (DMF) yields N-alkylated derivatives. nih.gov These derivatives can then undergo further functionalization, such as Suzuki-Miyaura cross-coupling reactions, to introduce aryl groups. nih.gov
Table 1: Physical and Chemical Properties of 5-Bromothiophene-2-sulfonyl chloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 55854-46-1 | thermofisher.comsynblock.comscbt.com |
| Molecular Formula | C4H2BrClO2S2 | thermofisher.comsynblock.comscbt.com |
| Molecular Weight | 261.54 g/mol | synblock.comscbt.com |
| Appearance | Crystals or powder, pale cream to yellow | thermofisher.com |
| Melting Point | 37.0-43.0 °C | thermofisher.com |
Synthesis of Pyrrole Scaffolds
The pyrrole ring is a fundamental component of the target molecule. Numerous methods exist for its synthesis, with the Paal-Knorr synthesis being one of the most classical and widely used. nih.gov This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. mdpi.com
Modern variations of the Paal-Knorr reaction have been developed to improve efficiency and expand the substrate scope. For example, iron(III) chloride has been used as a catalyst for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines and sulfonamides in water, providing good to excellent yields under mild conditions. organic-chemistry.org Another approach utilizes commercially available aluminas, such as CATAPAL 200, as a heterogeneous catalyst for the reaction of acetonylacetone with primary amines under solvent-free conditions, affording N-substituted pyrroles in high yields. mdpi.com The high percentage of Brønsted acid sites on this catalyst is believed to facilitate the condensation and dehydration steps. mdpi.com
Organocatalytic methods have also emerged as a powerful tool for pyrrole synthesis. nih.gov For instance, the reaction of 1,4-diones with amines can be catalyzed by choline (B1196258) chloride/urea (B33335), providing an environmentally friendly route to N-substituted pyrroles. nih.gov
N-Sulfonylation Protocols and Reaction Optimization
The final key step in the proposed synthesis is the formation of the sulfonamide bond through the N-sulfonylation of pyrrole with 5-bromothiophene-2-sulfonyl chloride. This section explores both direct and catalytic approaches to achieve this transformation efficiently.
Direct Sulfonylation Approaches
The direct N-sulfonylation of pyrrole can be achieved by reacting it with a sulfonyl chloride in the presence of a base. A common procedure involves the use of potassium hydroxide (B78521) (KOH) as the base and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogensulfate in a solvent like dichloromethane. rsc.org The phase-transfer catalyst facilitates the reaction between the aqueous base and the organic-soluble reactants. In some cases, ionic liquids like [Bmim][PF6] or [Bmim][BF4] have been shown to promote highly regioselective N-substitution of pyrrole with sulfonyl chlorides, leading to excellent yields. organic-chemistry.org
Catalytic Systems for Enhanced N-Sulfonylation Efficiency
While direct sulfonylation is often effective, catalytic systems can offer advantages in terms of milder reaction conditions, higher yields, and improved selectivity. Although specific catalytic systems for the reaction between pyrrole and 5-bromothiophene-2-sulfonyl chloride are not extensively detailed in the literature, general principles of catalysis can be applied.
For instance, Lewis acids can be employed to activate the sulfonyl chloride, making it more electrophilic and susceptible to nucleophilic attack by the pyrrole nitrogen. Alternatively, catalysts can be used to deprotonate the pyrrole, increasing its nucleophilicity. The development of novel catalytic systems remains an active area of research, with the potential to further streamline the synthesis of N-sulfonylated pyrroles. tandfonline.com
Table 2: Summary of Synthetic Methodologies
| Synthetic Step | Reagents and Conditions | Key Features | References |
|---|---|---|---|
| Pyrrole Synthesis (Paal-Knorr) | 1,4-dicarbonyl compound, primary amine, CATAPAL 200, 60 °C, solvent-free | High yields, reduced reaction time, reusable catalyst | mdpi.com |
| Pyrrole Synthesis (Paal-Knorr) | 2,5-dimethoxytetrahydrofuran, amine/sulfonamide, FeCl3, water | Mild conditions, good to excellent yields | organic-chemistry.org |
| N-Sulfonylation | Pyrrole, sulfonyl chloride, KOH, tetrabutylammonium hydrogensulfate, dichloromethane | Phase-transfer catalysis, direct approach | rsc.org |
| N-Sulfonylation | Pyrrole, sulfonyl chloride, ionic liquid ([Bmim][PF6] or [Bmim][BF4]) | High regioselectivity, excellent yields | organic-chemistry.org |
Solvent Effects and Reaction Condition Modulations
The choice of solvent and the modulation of reaction conditions are critical parameters that significantly influence the efficiency, yield, and kinetic profile of the Paal-Knorr synthesis of this compound. The reaction is typically conducted under acidic catalysis, which can be either a Brønsted or Lewis acid, to facilitate the in situ generation of the 1,4-dicarbonyl species from its precursor and to promote the cyclization and dehydration steps. wikipedia.orgalfa-chemistry.comrgmcet.edu.in
Solvent Selection:
The polarity and protic nature of the solvent play a crucial role.
Protic Solvents: Acetic acid is a commonly employed solvent as it also serves as a catalyst. organic-chemistry.org Water has emerged as a green and effective medium for Paal-Knorr reactions, in some cases even acting as a catalyst at elevated temperatures. researchgate.net Hexafluoroisopropanol has also been reported as a promoter and solvent for the synthesis of N-substituted diaryl pyrroles. researcher.life
Aprotic Solvents: While less common, aprotic solvents can be used, particularly when employing a separate acid catalyst. The choice of an aprotic solvent may be dictated by the solubility of the starting materials.
Solvent-Free Conditions: In a push towards greener chemistry, Paal-Knorr reactions have been successfully performed under solvent-free conditions, often with the aid of microwave irradiation or mechanochemical activation. researchgate.netrsc.org This approach can lead to shorter reaction times and simplified work-up procedures.
Deep Eutectic Solvents (DES): Combinations like choline chloride and urea have been shown to be effective solvent/catalyst systems for Paal-Knorr reactions, offering a non-toxic and recyclable alternative to conventional organic solvents. researchgate.net
Reaction Condition Modulations:
Temperature: The reaction temperature is a key variable. While some Paal-Knorr reactions can proceed at room temperature, particularly with highly reactive substrates, heating is often necessary to drive the reaction to completion. rgmcet.edu.in The optimal temperature will depend on the chosen solvent and catalyst.
Catalysts: A range of acid catalysts can be employed, from simple mineral acids to Lewis acids and solid-supported catalysts. The use of solid-supported catalysts, such as silica (B1680970) sulfuric acid, can simplify purification by allowing for easy removal of the catalyst by filtration. rgmcet.edu.in
Microwave Irradiation: The application of microwave irradiation has been shown to significantly accelerate the Paal-Knorr synthesis, often leading to higher yields in drastically reduced reaction times compared to conventional heating. researchgate.net
The following table provides a hypothetical overview of how different solvent and temperature combinations could affect the synthesis of this compound, based on general principles of the Paal-Knorr reaction.
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Acetic Acid | None | 100 | 4 | 85 |
| Water | p-TsOH | 100 | 6 | 78 |
| Toluene | Sc(OTf)₃ | 110 | 8 | 75 |
| None | Microwave | 120 | 0.5 | 90 |
| Choline Chloride/Urea | None | 80 | 12 | 82 |
Advanced Purification Techniques and Yield Maximization
Standard Purification Techniques:
Recrystallization: This is a primary method for purifying solid compounds. The selection of an appropriate solvent system is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while the impurities remain either insoluble or highly soluble at all temperatures. A systematic approach to solvent screening is recommended to identify the optimal solvent or solvent mixture. ijddr.in
Column Chromatography: For mixtures that are not easily separated by recrystallization, silica gel column chromatography is a powerful tool. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is developed to achieve good separation between the desired product and impurities.
Trituration: This technique is particularly useful for removing minor, more soluble impurities from a solid product. The crude solid is washed with a solvent in which the desired compound is poorly soluble, but the impurities are readily soluble. ijddr.in
Yield Maximization Strategies:
Reaction Monitoring: Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures that the reaction is stopped at the optimal time, preventing the formation of degradation products and maximizing the yield of the desired compound.
Efficient Work-up: The work-up procedure should be designed to minimize product loss. This includes complete extraction of the product from the reaction mixture and careful handling during solvent removal.
Optimization of Purification: Fine-tuning the chosen purification method is key. For recrystallization, this involves using the minimum amount of hot solvent to ensure maximum recovery upon cooling. For column chromatography, proper loading of the crude material and careful collection of fractions are essential.
The following table illustrates a hypothetical comparison of purification methods for this compound.
| Purification Method | Solvent System | Purity (%) | Recovery Yield (%) |
| Recrystallization | Ethanol/Water | 98.5 | 85 |
| Column Chromatography | Hexane/Ethyl Acetate (4:1) | >99 | 90 |
| Trituration | Diethyl Ether | 95 | 95 |
Scalable Laboratory Synthesis Strategies
Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger, scalable process requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Key Considerations for Scale-Up:
Heat Management: Exothermic reactions, which can be managed on a small scale with simple cooling baths, may require more sophisticated temperature control systems on a larger scale, such as jacketed reactors with controlled heating and cooling capabilities.
Reagent Addition: The rate of addition of reagents can become critical on a larger scale to control reaction temperature and prevent localized high concentrations that could lead to side reactions. The use of addition funnels or syringe pumps is recommended for controlled addition.
Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates throughout the reaction vessel. As the scale increases, the type and speed of mechanical stirring need to be optimized.
Downstream Processing: The work-up and purification procedures must be adapted for larger quantities. For example, extractions may require larger separatory funnels or specialized extraction equipment. Recrystallization may necessitate the use of larger flasks and filtration apparatus.
Catalyst Selection: For catalytic reactions, the choice of catalyst can impact scalability. Homogeneous catalysts may be difficult to remove on a large scale, making heterogeneous or solid-supported catalysts a more attractive option as they can be easily filtered off. rgmcet.edu.in
Solvent Volume: The volume of solvent used per gram of starting material should be optimized to balance reaction concentration with ease of handling and safety. Minimizing solvent usage is also a key principle of green chemistry.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) and thiophene (B33073) rings. The pyrrole protons typically appear as two multiplets, corresponding to the α- and β-protons. The thiophene ring protons would likely present as two doublets, with coupling constants characteristic of their ortho relationship. The chemical shifts would be influenced by the electron-withdrawing sulfonyl group and the bromine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the four distinct carbons of the pyrrole ring and the four carbons of the bromothiophene ring would be expected. The carbon attached to the bromine atom and the carbons flanking the sulfonyl group would exhibit characteristic chemical shifts.
A detailed analysis of chemical shifts and coupling constants would be necessary for unambiguous assignment, which is not available in the current literature.
Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial arrangement of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons on the pyrrole and thiophene rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the pyrrole ring, the sulfonyl group, and the bromothiophene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.
Without published spectra, a detailed analysis and the creation of data tables for these 2D NMR experiments are not possible.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS is used to determine the exact molecular weight of a compound and to study its fragmentation patterns upon ionization. For N-(5-bromothiophenesulfonyl)pyrrole (C₈H₆BrNO₂S₂), the expected exact mass can be calculated. Analysis of the fragmentation pattern would provide valuable structural information, such as the loss of SO₂, Br, or the pyrrole ring. However, specific experimental HRMS data and fragmentation analysis have not been reported.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, characteristic bands for the sulfonyl group (S=O stretching), the C-S bonds, the C-N bond, the C-Br bond, and the aromatic C-H and C=C stretching and bending vibrations of the pyrrole and thiophene rings would be expected. A comprehensive table of vibrational frequencies and their assignments would require experimental spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides
Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Molecular Structure
Crystal Growth Techniques for this compound
The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For organic compounds like this compound, several techniques can be employed to obtain crystals suitable for diffraction studies. The synthesis of related N-substituted pyrroles has been achieved through methods such as the Paal-Knorr condensation, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound. mdpi.comresearchgate.net The Clauson-Kaas reaction is another well-established method for synthesizing N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran (B146720). nih.gov
Commonly, single crystals of N-sulfonylpyrrole derivatives are grown from solution. nih.gov A prevalent method is slow evaporation , where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate gradually over several days or weeks. This slow process can lead to the formation of well-ordered, single crystals. Another frequently used technique is hot recrystallization , where a saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. nih.gov As the solubility decreases with temperature, the compound crystallizes out of the solution. The choice of solvent is critical and is often determined empirically, with common solvents for similar compounds including ethyl acetate (B1210297), hexane (B92381), isopropanol, and acetonitrile. nih.gov
For more challenging crystallizations, techniques such as vapor diffusion may be employed. In this method, the compound is dissolved in a solvent, and this solution is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution gradually reduces the solubility of the compound, promoting crystallization.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Single-crystal X-ray diffraction analysis provides the precise coordinates of each atom in the crystal lattice, from which intramolecular geometries—bond lengths, bond angles, and torsional angles—can be determined with high accuracy. While the specific crystallographic data for this compound is not publicly available, a detailed analysis of closely related N-tosylpyrrole structures provides a strong basis for understanding its expected molecular geometry. nih.gov
The structure of this compound consists of a pyrrole ring linked to a 5-bromothiophenesulfonyl group via a nitrogen-sulfur bond. The internal geometry of the pyrrole and thiophene rings is expected to be consistent with standard values for these aromatic heterocycles. The sulfonamide linkage, however, introduces significant conformational flexibility.
Representative Bond Lengths and Angles:
The following tables present typical bond lengths and angles for a related N-sulfonylpyrrole compound, providing an illustrative example of the expected values for this compound.
| Bond | Length (Å) |
| S-O(1) | 1.42 - 1.44 |
| S-O(2) | 1.42 - 1.44 |
| S-N | 1.65 - 1.67 |
| S-C(thiophene) | 1.75 - 1.77 |
| Br-C(thiophene) | 1.85 - 1.87 |
| N-C(pyrrole) | 1.42 - 1.44 |
| Angle | Degree (°) |
| O(1)-S-O(2) | 119 - 121 |
| O(1)-S-N | 106 - 108 |
| O(2)-S-N | 106 - 108 |
| N-S-C(thiophene) | 105 - 107 |
| S-N-C(pyrrole) | 120 - 122 |
Torsional Angles and Molecular Conformation:
| Torsional Angle | Degree (°) |
| C(pyrrole)-N-S-C(thiophene) | ~90 |
| N-S-C(thiophene)-C(thiophene) | ~90 |
This perpendicular arrangement is a common feature in sulfonamides and has significant implications for how the molecules pack in the solid state and interact with biological targets.
Investigation of Intermolecular Interactions and Crystal Packing
The stability of a molecular crystal is derived from a complex network of intermolecular interactions that hold the molecules together in a repeating three-dimensional array. For this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing.
Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). In the solid state, sulfonamides typically form robust intermolecular hydrogen bonds. nih.govmdpi.com The most common motifs are chains or dimers formed through N-H···O=S interactions. mdpi.com These strong interactions are often the primary drivers of the crystal packing arrangement.
Halogen Bonding: The bromine atom on the thiophene ring can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic atom, such as a sulfonyl oxygen or the nitrogen of a neighboring molecule. This type of interaction is increasingly recognized as an important tool in crystal engineering.
Other Weak Interactions: A variety of weaker C-H···O and C-H···π interactions are also expected to be present, further stabilizing the crystal structure. For instance, in related N-tosylpyrrole compounds, numerous C-H···O interactions have been observed. nih.gov
The interplay of these various intermolecular forces dictates the final crystal packing. The molecules will arrange themselves to maximize attractive interactions and minimize repulsive forces, leading to a specific, repeating supramolecular architecture. The study of these packing motifs is essential for understanding and predicting the physical properties of the solid material, such as its melting point, solubility, and mechanical strength.
Chemical Reactivity and Derivatization Studies of N 5 Bromothiophenesulfonyl Pyrrole
Reactions Involving the Bromine Atom
The bromine atom at the 5-position of the thiophene (B33073) ring is a key functional group that enables a variety of transformations, particularly through metal-catalyzed cross-coupling reactions and magnesium-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For N-(5-bromothiophenesulfonyl)pyrrole, these reactions offer a direct method to introduce new substituents at the thiophene ring.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.org The Suzuki-Miyaura coupling of this compound with various arylboronic acids would yield N-(5-arylthiophenesulfonyl)pyrroles. These reactions are generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. libretexts.orgnih.gov The reaction conditions are typically mild, making it tolerant of a wide range of functional groups. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, would allow for the introduction of various alkynyl groups onto the thiophene ring of this compound. libretexts.orgorganic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed reaction could be employed to append vinyl groups to the thiophene moiety of this compound. researchgate.net
Buchwald-Hartwig Amination: This reaction is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination of this compound would provide access to a variety of N-(5-aminothiophenesulfonyl)pyrrole derivatives. youtube.com The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines. rsc.org
| Coupling Reaction | Reactant | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | N-(5-arylthiophenesulfonyl)pyrrole |
| Sonogashira | R-C≡CH | Pd-catalyst / Cu(I) co-catalyst / Amine base | N-(5-alkynylthiophenesulfonyl)pyrrole |
| Heck | Alkene | Pd-catalyst / Base | N-(5-alkenylthiophenesulfonyl)pyrrole |
| Buchwald-Hartwig | R₂NH | Pd-catalyst / Ligand / Base | N-(5-aminothiophenesulfonyl)pyrrole |
Magnesium-Halogen Exchange and Subsequent Trapping Reactions
The bromine atom on the thiophene ring can undergo magnesium-halogen exchange to form a Grignard reagent. harvard.edu This transformation is typically achieved using reagents like isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), the latter often referred to as a "turbo-Grignard" reagent due to its enhanced reactivity. nih.gov The resulting organomagnesium intermediate is a potent nucleophile that can be trapped with various electrophiles to introduce a wide array of functional groups. clockss.orgsigmaaldrich.com
This method allows for the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds at the 5-position of the thiophene ring. The functional group tolerance of this exchange reaction has been greatly improved, allowing for its application to substrates with sensitive moieties. harvard.edusigmaaldrich.com
Electrophilic Aromatic Substitution (EAS) on Pyrrole (B145914) and Thiophene Rings
Both the pyrrole and thiophene rings in this compound can potentially undergo electrophilic aromatic substitution (EAS). However, the regioselectivity and feasibility of these reactions are heavily influenced by the electronic effects of the existing substituents.
Regioselectivity and Electronic Effects of Sulfonyl and Bromo Substituents
The pyrrole ring is generally highly reactive towards electrophiles, with a strong preference for substitution at the 2- and 5-positions (α-positions). onlineorganicchemistrytutor.comvedantu.comquora.comstackexchange.comslideshare.net This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate through resonance, with attack at the α-position allowing for greater delocalization of the positive charge. stackexchange.comslideshare.net However, in this compound, the nitrogen atom is attached to a strongly electron-withdrawing sulfonyl group. This N-sulfonyl group significantly deactivates the pyrrole ring towards electrophilic attack by reducing the electron-donating ability of the nitrogen atom. researchgate.net
The thiophene ring is also susceptible to electrophilic substitution, typically at the 2- and 5-positions. In this molecule, the 5-position is occupied by a bromine atom. The sulfonyl group attached at the 2-position is strongly deactivating, directing incoming electrophiles to the 4-position. The bromine atom is a deactivating but ortho-, para-directing substituent. Therefore, electrophilic attack on the thiophene ring would be disfavored due to the deactivating nature of both the sulfonyl and bromo groups.
Computational studies, such as DFT calculations, can provide insights into the relative stabilities of the intermediates formed upon electrophilic attack at different positions, helping to predict the most likely site of substitution.
Influence of Reaction Conditions on Product Distribution
The outcome of electrophilic aromatic substitution reactions can be highly dependent on the reaction conditions, including the choice of electrophile, catalyst, solvent, and temperature. For N-sulfonylated pyrroles, the regioselectivity of acylation has been shown to be influenced by the Lewis acid used. For instance, AlCl₃-catalyzed acylation of 1-(phenylsulfonyl)pyrrole (B93442) favors the 3-acyl derivative, while BF₃·OEt₂ catalysis leads predominantly to the 2-acyl product. researchgate.net
Given the deactivating nature of the N-sulfonyl group, forcing conditions may be required to achieve electrophilic substitution on the pyrrole ring. It is also possible that under certain conditions, rearrangement of the sulfonyl group could occur.
Nucleophilic Aromatic Substitution (SNAr) on the Thiophene Ring (if activated)
The thiophene ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity significantly enhanced compared to analogous benzene (B151609) compounds. uoanbar.edu.iqedurev.in Thiophenes are inherently more reactive towards nucleophiles, a characteristic attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq
The reactivity of the thiophene ring in this specific molecule is further amplified by the presence of the strongly electron-withdrawing sulfonyl group attached to the pyrrole nitrogen. This group deactivates the thiophene ring towards electrophilic attack and, conversely, activates it for nucleophilic substitution by stabilizing the negative charge in the intermediate σ-complex. nih.gov The bromine atom at the 5-position serves as a viable leaving group for such reactions.
In a typical SNAr mechanism involving a substituted thiophene, the reaction proceeds in a stepwise manner. The initial step is the nucleophilic addition to the carbon atom bearing the leaving group, forming a zwitterionic intermediate. nih.gov This is followed by the elimination of the leaving group to restore the aromaticity of the ring. For this compound, the reaction with a nucleophile (Nu⁻) would proceed as follows:
Nucleophilic Attack: The nucleophile attacks the C5 position of the thiophene ring, which is bonded to the bromine atom.
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the thiophene ring and is further stabilized by the electron-withdrawing sulfonyl group.
Departure of Leaving Group: The bromide ion is eliminated, leading to the formation of the substituted product.
The presence of electron-withdrawing substituents is crucial for the feasibility of SNAr on five-membered heterocycles like thiophene and pyrrole, which would otherwise be unreactive. quimicaorganica.org Theoretical studies on similar 2-methoxy-3-X-5-nitrothiophenes have shown that electron-withdrawing groups like nitro or cyano at the 3-position significantly lower the activation energy for nucleophilic addition. nih.gov While this compound lacks a substituent at the 3-position, the powerful sulfonyl group directly attached to the ring system provides the necessary activation.
| Reactant | Nucleophile | Conditions | Product |
| This compound | Pyrrolidine (B122466) | Not specified | N-(5-(pyrrolidin-1-yl)thiophenesulfonyl)pyrrole |
| 2-Bromo-5-nitrothiophene | Various nucleophiles | Not specified | 2-Substituted-5-nitrothiophene |
This table is illustrative of potential reactivity based on general principles of SNAr on activated thiophenes.
Cycloaddition Reactions Involving the Heterocyclic Moieties
The pyrrole and thiophene rings in this compound can potentially participate in cycloaddition reactions, which are powerful methods for constructing five-membered and other heterocyclic systems. wikipedia.orgnih.gov The reactivity in these reactions is heavily influenced by the aromatic character of the heterocyclic rings and the electronic nature of their substituents.
Diels-Alder Reactions:
The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction for dienes. However, the aromatic nature of pyrroles and thiophenes generally makes them poor dienes. nih.gov The cycloaddition would result in a loss of aromaticity, which is energetically unfavorable. To overcome this, the pyrrole or thiophene ring must be activated. Attaching electron-withdrawing groups to the nitrogen atom of pyrrole can enhance its dienic character. ucla.edursc.org The 5-bromothiophenesulfonyl group on the pyrrole nitrogen in the title compound is strongly electron-withdrawing, which could facilitate its participation in Diels-Alder reactions with reactive dienophiles.
Studies have shown that N-sulfonylated pyrroles can undergo cycloaddition with dienophiles like maleimides or acetylenedicarboxylates, sometimes requiring Lewis acid catalysis or high pressure to proceed efficiently. ucla.edu Intramolecular Diels-Alder reactions of pyrroles have also been reported, demonstrating that tethering the diene and dienophile can entropically favor the cycloaddition. ucla.edursc.org
Thiophenes are generally less reactive than furans but more reactive than pyrroles in Diels-Alder reactions. The oxidation of the thiophene sulfur to a sulfoxide (B87167) or sulfone can increase its reactivity as a diene.
1,3-Dipolar Cycloadditions:
1,3-dipolar cycloadditions are another important class of reactions for the synthesis of five-membered heterocycles. wikipedia.orgnih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile. The pyrrole and thiophene rings can act as dipolarophiles. For instance, the reaction of azomethine ylides (a type of 1,3-dipole) with substituted pyrroles can lead to the formation of complex fused heterocyclic systems. frontiersin.orgrsc.org
The outcome and rate of these cycloaddition reactions can be influenced by the reaction conditions. For example, some 1,3-dipolar cycloadditions can be initiated thermally or under microwave irradiation. nih.govfrontiersin.org The regioselectivity and stereoselectivity of these reactions are also critical aspects, often governed by the electronic and steric properties of the reactants. frontiersin.orgnih.gov
| Reaction Type | Heterocycle | Reactant | Product Type |
| Diels-Alder | Pyrrole | N-Phenylmaleimide | Bicyclic adduct |
| Diels-Alder | Thiophene S-oxide | N-Arylmaleimide | Bicyclic adduct |
| 1,3-Dipolar Cycloaddition | Pyrrole | Azomethine ylide | Fused pyrrolidine system |
| 1,3-Dipolar Cycloaddition | Alkyne (as dipolarophile) | Organic azide | 1,2,3-Triazole |
This table summarizes potential cycloaddition reactions based on the known reactivity of pyrrole and thiophene moieties.
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction of this compound can occur at several sites, including the pyrrole ring, the thiophene ring, and the sulfonyl group. The specific outcome will depend on the reagents and reaction conditions employed.
Oxidation:
Pyrroles are known to be sensitive to oxidizing agents. ijcce.ac.ir The oxidation of pyrroles can lead to a variety of products, including pyrrolinones. For example, a dearomative oxidation of pyrroles to Δ³-pyrrol-2-ones has been described using a sulfoxide as the oxidant. nih.gov The regioselectivity of such oxidations can be influenced by substituents on the pyrrole ring. nih.gov In the case of this compound, the electron-withdrawing nature of the sulfonyl group would likely influence the site of oxidation on the pyrrole ring.
The thiophene ring can also be oxidized. The sulfur atom in thiophene can be oxidized to a sulfoxide and then to a sulfone. These oxidized thiophenes are useful intermediates in organic synthesis, for example, as dienes in Diels-Alder reactions.
Reduction:
The reduction of this compound could target the pyrrole ring, the thiophene ring, or involve the cleavage of the carbon-bromine or sulfur-nitrogen bonds. The partial reduction of substituted pyrroles has been achieved. For instance, the reduction of 2,5-pyrrole diesters can yield pyrrolines, and this process can be rendered enantioselective by using chiral proton sources. nih.gov
Catalytic hydrogenation could potentially reduce the double bonds in either the pyrrole or thiophene rings, although the conditions would need to be carefully controlled to achieve selectivity. Reductive cleavage of the C-Br bond on the thiophene ring is also a possible transformation, which could be achieved using various reducing agents, including certain metals or catalytic hydrogenation conditions. The sulfonyl group is generally stable to many reducing conditions, but strong reducing agents could potentially cleave the S-N bond.
| Reaction Type | Moiety | Reagent(s) | Potential Product(s) |
| Oxidation | Pyrrole ring | Sulfoxide, acid anhydride | Pyrrolinone derivative |
| Oxidation | Thiophene ring (sulfur) | Peroxy acids | Thiophene-S-oxide, Thiophene-S,S-dioxide |
| Reduction | Pyrrole ring | Catalytic hydrogenation | Pyrrolidine derivative |
| Reduction | C-Br bond | Metal reductant or H₂, catalyst | N-(thiophenesulfonyl)pyrrole |
Chemoselectivity and Stereoselectivity in Complex Reaction Systems
In complex reaction systems, the chemoselectivity and stereoselectivity of reactions involving this compound are of significant interest for the synthesis of well-defined molecular architectures.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group or site in the presence of other similar or different functional groups. In this compound, several reactive sites exist: the α- and β-positions of the pyrrole ring, the C-Br bond on the thiophene ring, the C-H bonds on the thiophene ring, and the sulfonyl group.
Electrophilic Substitution: The pyrrole ring is generally more reactive towards electrophiles than the thiophene ring. slideshare.net However, the strong electron-withdrawing N-sulfonyl group significantly deactivates the pyrrole ring to electrophilic attack. The positional selectivity (α vs. β) of electrophilic attack on N-substituted pyrroles is influenced by both steric and electronic factors of the N-substituent. umich.edu
Nucleophilic Substitution: As discussed in section 4.4, the C-Br bond on the activated thiophene ring is a prime site for nucleophilic aromatic substitution.
Metalation: Directed ortho-metalation could potentially occur on the thiophene ring, guided by the sulfonyl group, allowing for the introduction of various substituents.
Recent studies on the oxidation of pyrroles have demonstrated unusual regioselectivity, where oxidation occurs at the more hindered position, rationalized by the formation of an intermediate thianthrenium salt. nih.gov This highlights how reaction intermediates can dictate chemoselectivity.
Stereoselectivity:
Stereoselectivity is crucial in reactions where new stereocenters are formed, such as cycloaddition reactions or the reduction of the heterocyclic rings.
Cycloaddition Reactions: In Diels-Alder reactions, the formation of endo or exo products is a key aspect of stereoselectivity. For pyrroles, the stereochemical outcome can be influenced by the nature of the N-substituent and the dienophile. nih.govresearchgate.net Similarly, in 1,3-dipolar cycloadditions, the stereochemistry of the newly formed ring is determined by the geometry of the approaching dipole and dipolarophile. frontiersin.org The formation of specific diastereomers in high yield is often a goal in these reactions.
Reduction Reactions: The reduction of the pyrrole ring can create new stereocenters. As mentioned, the enantioselective partial reduction of substituted pyrroles has been achieved by using a chiral proton source to protonate an intermediate enolate, leading to the formation of one enantiomer in excess. nih.gov
The ability to control both chemo- and stereoselectivity is paramount for the use of this compound as a building block in the synthesis of complex, biologically active molecules or advanced materials.
Computational and Theoretical Chemistry of N 5 Bromothiophenesulfonyl Pyrrole
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules.
Optimization of Molecular Conformations
A foundational step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic state, or conformation. For N-(5-bromothiophenesulfonyl)pyrrole, this would involve calculating the potential energy surface as a function of the torsional angles, particularly around the sulfur-nitrogen bond and the bonds connecting the sulfonyl group to the thiophene (B33073) ring and the nitrogen to the pyrrole (B145914) ring. This process would identify the global minimum energy conformation as well as any other low-energy local minima, which could influence the compound's reactivity and intermolecular interactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. researchgate.net For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack.
Interactive Table: Hypothetical Frontier Molecular Orbital Data
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound is not available.
Charge Distribution and Electrostatic Potential Surface Analysis
An analysis of the charge distribution would reveal how electrons are shared among the atoms in this compound. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which illustrates the regions of positive and negative electrostatic potential on the molecule's surface. The MEP is invaluable for predicting how the molecule will interact with other molecules, such as identifying sites for hydrogen bonding and other non-covalent interactions. For this compound, one would expect negative potential around the oxygen atoms of the sulfonyl group and the bromine atom, with positive potential likely near the pyrrole nitrogen's hydrogen atom.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data or to predict the spectra of unknown compounds. For this compound, DFT calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Comparing these predicted shifts with experimental data can help to confirm the molecule's structure. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an infrared (IR) spectrum.
Interactive Table: Hypothetical Predicted ¹³C NMR Chemical Shifts
| Atom | Hypothetical Chemical Shift (ppm) |
| C (Thiophene, adjacent to S) | 130 |
| C (Thiophene, adjacent to Br) | 115 |
| C (Pyrrole, adjacent to N) | 120 |
| C (Pyrrole, beta to N) | 110 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Reaction Mechanism Elucidation through Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations
Should this compound be involved in a chemical reaction, computational chemistry could be used to elucidate the reaction mechanism. This involves locating the transition state structure, which is the highest energy point along the reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products. mdpi.com This provides a detailed picture of the energy profile of the reaction, including the activation energy.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. chemrxiv.orgresearchgate.net An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, providing a trajectory of their positions and velocities. This allows for the exploration of the conformational space of the molecule, revealing how it flexes and moves at a given temperature. This is particularly useful for understanding the flexibility of the molecule and the accessibility of different conformations.
Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic or Photophysical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of a molecule with its macroscopic properties. In the context of this compound, QSPR studies can be instrumental in predicting its electronic and photophysical characteristics, such as its absorption and emission spectra, and its behavior as a potential component in organic electronics.
Key molecular descriptors in QSPR models for electronic and photophysical properties often include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the electronic absorption and emission spectra of a molecule. A smaller gap generally corresponds to absorption at longer wavelengths.
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.
Hyperpolarizability: This descriptor is pertinent to the non-linear optical (NLO) properties of a material. Computational studies on thiophene sulfonamide derivatives have shown that molecules with smaller HOMO-LUMO gaps tend to exhibit higher hyperpolarizability, indicating a greater NLO response. researchgate.net
Based on computational studies of analogous thiophene sulfonamides, it is possible to construct a hypothetical QSPR data table for this compound and related structures to illustrate these relationships. researchgate.net
Table 1: Hypothetical QSPR Data for Thiophenesulfonyl Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Max Absorption (nm) |
|---|---|---|---|---|
| Thiophenesulfonyl-pyrrole | -6.5 | -1.8 | 4.7 | ~260 |
| This compound | -6.7 | -2.0 | 4.7 | ~265 |
| N-(5-chlorothiophenesulfonyl)pyrrole | -6.6 | -1.9 | 4.7 | ~262 |
Note: The data in this table is illustrative and based on general trends observed in related compounds. The HOMO-LUMO gap for this compound is expected to be similar to other halogenated thiophenesulfonyl pyrroles.
The presence of the bromine atom on the thiophene ring is expected to modulate the electronic properties. Generally, halogens are electron-withdrawing groups that can lower both the HOMO and LUMO energy levels. The extent of this effect would influence the HOMO-LUMO gap and, consequently, the photophysical properties. QSPR models for polybrominated diphenyl ethers have demonstrated that the degree and pattern of bromination are significant factors governing their photolytic behavior. nih.gov
Interactions with Model Surfaces or Binding Sites (e.g., molecular docking with non-biological, non-clinical targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often employed in drug discovery, it is also a valuable tool for understanding the interactions of molecules with non-biological surfaces, which is critical for applications in materials science, such as in sensors or organic electronics.
For this compound, molecular docking simulations can be used to explore its binding modes and affinities with model surfaces like graphene or carbon nanotubes. These carbon-based nanomaterials are frequently used as model systems for studying non-covalent interactions due to their well-defined, extended π-systems. nih.govrsc.orgmit.edu
The interaction of this compound with a graphene surface would likely be governed by a combination of forces:
π-π Stacking: The aromatic thiophene and pyrrole rings can engage in π-π stacking interactions with the sp²-hybridized carbon atoms of the graphene sheet. The orientation of the molecule on the surface would be optimized to maximize this favorable interaction.
Van der Waals Forces: These non-specific attractive forces will be present between the entire molecule and the surface.
Electrostatic Interactions: The polarized S=O bonds in the sulfonyl group and the C-Br bond will create local dipoles in the molecule, which can interact with any charge fluctuations or defects on the graphene surface.
A hypothetical molecular docking study could provide data on the binding affinity and the key interacting moieties.
Table 2: Hypothetical Molecular Docking Results of this compound with a Graphene Surface
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 to -10.0 |
| Primary Interacting Moiety | Thiophene ring |
| Secondary Interacting Moiety | Pyrrole ring |
Note: This data is illustrative. The binding affinity is an estimation based on typical values for small aromatic molecules interacting with graphene.
Computational studies on the interaction of ionic liquids and other organic molecules with graphene and carbon nanotubes have shown that both cations and anions can form ordered layers on the surface, with the orientation being a key factor in the stability of the system. rsc.org Similarly, the orientation of this compound would likely be parallel to the graphene surface to maximize the contact area for π-π stacking. The bromine atom and the sulfonyl group may also play a role in directing the orientation due to steric and electronic effects.
Advanced Research Applications and Materials Science Perspectives
Exploration as a Building Block in Organic Electronic Materials
The architecture of N-(5-bromothiophenesulfonyl)pyrrole, combining electron-donating and electron-withdrawing moieties with a reactive site, makes it a promising, albeit largely unexplored, building block for functional organic materials. The interplay between the pyrrole (B145914) and thiophene (B33073) rings, modulated by the sulfonyl group, is a classic strategy in the design of organic semiconductors.
Precursor for Conjugated Polymer Synthesis
The synthesis of conjugated polymers is fundamental to the development of organic electronics. The structure of this compound is inherently suited for polymerization through modern cross-coupling reactions.
Detailed Research Findings: The bromine atom on the thiophene ring at the 5-position serves as a crucial functional handle for metal-catalyzed polycondensation reactions. Transition metal-catalyzed methods like Stille, Suzuki, and Yamamoto cross-coupling are standard procedures for forming the carbon-carbon bonds that constitute a polymer backbone. researchgate.netrsc.orgnih.gov Specifically, bromothiophene derivatives are common monomers in these reactions, enabling the creation of a wide array of thiophene-containing polymers. rsc.orgmdpi.com
The N-sulfonylpyrrole unit plays a critical role in defining the properties of a potential polymer. The sulfonyl group (-SO2-) is strongly electron-withdrawing, which would lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. This electronic modulation is a key strategy for tuning the bandgap and improving the ambient stability of organic semiconductors. nih.gov Furthermore, the entire N-sulfonylpyrrole group influences the polymer's solubility and processability, which are critical factors for device fabrication. Pyrrole-based conjugated microporous polymers have also been synthesized, demonstrating the versatility of the pyrrole unit in creating robust, functional materials. frontiersin.org The chemical copolymerization of thiophene and pyrrole has been shown to produce materials with interesting electrical and electronic properties for applications such as sensors and batteries. researchgate.net
Investigation in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)
The performance of OFETs and OPVs is highly dependent on the charge transport characteristics and energy levels of the active semiconductor layer. Polymers constructed from thiophene and pyrrole units are widely investigated for these applications. rsc.orgresearchgate.netmsstate.edu
Detailed Research Findings: Polymers featuring a donor-acceptor (D-A) architecture are a cornerstone of high-performance organic electronics. In the hypothetical polymers derived from this compound, the thiophene and pyrrole units would act as electron donors, while the sulfonyl group would function as an acceptor component. This intramolecular D-A character facilitates charge transfer and can lead to lower bandgaps, enabling absorption of a broader range of the solar spectrum, a desirable feature for OPVs. nih.gov
In OFETs, the ability of polymer chains to pack closely and form ordered domains is critical for efficient charge transport. Thiophene-based polymers are known for their propensity to form such ordered structures. rsc.org Thienoisoindigo (TII)-based polymers, which share structural similarities, have been used to synthesize recyclable semiconducting polymers with field-effect transistor mobilities in the range of 10⁻²–10⁻³ cm² V⁻¹ s⁻¹. rsc.org More complex polymers based on diketopyrrolopyrrole (DPP), which contains a pyrrole ring fused within a larger aromatic system and flanked by thiophenes, are known to yield high charge carrier mobilities, sometimes exceeding 10 cm² V⁻¹ s⁻¹ in OFETs.
| Polymer System Type | Application | Key Performance Metric | Reference |
|---|---|---|---|
| Thienoisoindigo-based Polymer | OFET | Mobility: ~10-2 - 10-3 cm2 V-1 s-1 | rsc.org |
| Diketopyrrolopyrrole (DPP)-Thiophene Polymer | OFET | Mobility: >1 cm2 V-1 s-1 | researchgate.net |
| Thiophene-based Copolymers | OPV | Used as Hole Transport Layer (HTL) | researchgate.net |
| Pyrrolo[3,2-b]pyrrole Copolymers | General Organic Electronics | Demonstrated as degradable conjugated polymers | nih.gov |
Photophysical Properties in Thin Films and Solution
The way a material absorbs and emits light is fundamental to its function in optoelectronic devices. These properties are dictated by the molecule's electronic structure.
Detailed Research Findings: The photophysical properties of this compound itself are not widely reported, but can be inferred from related systems. Conjugated molecules containing thiophene and pyrrole rings typically exhibit strong absorption in the UV-visible region of the electromagnetic spectrum due to π-π* electronic transitions. researchgate.net The exact position of the absorption maximum (λ_max) and the molar extinction coefficient are sensitive to the length of conjugation and the nature of any substituents.
The introduction of a sulfonyl group is known to influence photophysical properties. For example, in porphyrin systems, the addition of sulfonamide substituents can shift absorption bands and quench fluorescence, an effect that can be reversed by chemical cleavage of the sulfonamide bond. nih.gov This suggests that the sulfonyl group in this compound would significantly impact its electronic and optical behavior compared to a simple combination of pyrrole and thiophene. In thin films, these properties are further modified by intermolecular interactions, such as aggregation, which can cause shifts in the absorption spectra. For instance, polypyrrole thin films show a characteristic absorption peak around 446 nm (2.77 eV). nih.gov
| Compound Class | Solvent/State | Absorption Maximum (λmax) | Reference |
|---|---|---|---|
| Polypyrrole (PPy) | Thin Film | ~446 nm | nih.gov |
| Thiophene-based Copolymers | Film | ~410 nm (shifts with doping) | researchgate.net |
| Substituted Zinc Phthalocyanines | DMSO | ~680 nm (Q-band) | rsc.org |
Role in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups within this compound make it a candidate for designing complex, self-assembled architectures.
Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The specific arrangement of atoms in this compound allows for several types of non-covalent interactions that can dictate its assembly in the solid state.
Detailed Research Findings: Hydrogen Bonding: The sulfonamide moiety (-SO₂-NH-) is a powerful and well-studied hydrogen-bonding motif. nih.govresearchgate.net The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the proton on the nitrogen atom is a reliable hydrogen bond donor. researchgate.netnih.gov Crystal structure analyses of numerous sulfonamide-containing compounds reveal that they consistently form predictable hydrogen-bonded networks, such as dimers and chains. iucr.orgmdpi.com This predictable interaction is a cornerstone of crystal engineering and the design of supramolecular structures. iucr.org
π-π Stacking: The compound contains two aromatic heterocycles, pyrrole and thiophene. These flat, electron-rich rings can interact with each other through π-π stacking. acs.org This type of interaction is fundamental to the structure of many organic electronic materials, as it facilitates the orbital overlap necessary for charge to move between molecules. rsc.org The stacking can occur between two this compound molecules or with other aromatic guest molecules. The precise geometry of this stacking (e.g., face-to-face vs. slipped-stack) influences the electronic coupling between the units. researchgate.net
Self-Assembly Processes and Hierarchical Structures
The combination of strong, directional hydrogen bonds and weaker, dispersive π-π stacking interactions provides a powerful toolkit for directing the self-assembly of molecules into larger, ordered structures.
Detailed Research Findings: The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-defined hierarchical structures. For example, sulfonamide groups can link molecules into one-dimensional chains or two-dimensional sheets via hydrogen bonds. nih.gov These sheets can then stack on top of one another, guided by π-π interactions between the aromatic rings, to form a three-dimensional crystal lattice.
This ability to self-assemble is not just of academic interest; it is critical for materials function. In the context of organic electronics, inducing small molecules or polymers to self-assemble into highly ordered thin films is a primary goal. Such ordered structures can create continuous pathways for charge carriers to travel through the material, dramatically improving the performance of devices like OFETs. rsc.org The specific functional groups on this compound provide the necessary handles to potentially control this assembly with a high degree of precision, making it an intriguing target for the bottom-up fabrication of functional nanostructures.
Applications in Catalysis or Ligand Design for Metal Complexes
While direct catalytic applications of this compound are not extensively documented in publicly available research, the structural motifs it contains—a pyrrole ring and a thiophenesulfonyl group—are of significant interest in the design of ligands for metal complexes. The pyrrole nitrogen can act as a Lewis base, coordinating to a metal center. The electronic properties of the pyrrole ring, and consequently its coordination chemistry, are significantly influenced by the strongly electron-withdrawing sulfonyl group. This can modulate the electron density at the metal center, thereby influencing the catalytic activity of the resulting complex.
The synthesis of N-substituted pyrroles is a well-established area of organic chemistry, with various methods available for their preparation. For instance, transition metal-catalyzed reactions, such as those involving palladium, ruthenium, and iron, have been developed to produce β-substituted pyrroles with high efficiency. nih.gov Additionally, one-pot syntheses of N-sulfonyl- and N-acylpyrroles have been achieved through a tandem ring-closing metathesis and oxidative aromatization of diallylamines, utilizing a Grubbs II catalyst in conjunction with copper salts. organic-chemistry.org These synthetic strategies could potentially be adapted for the synthesis of this compound and its derivatives, which could then be explored as ligands.
The thiophene moiety, particularly with the presence of a bromine atom, offers further possibilities for ligand design. The bromine can be a site for further functionalization through cross-coupling reactions, allowing for the creation of more complex ligand architectures. The sulfur atom in the thiophene ring can also participate in metal coordination. Research on new pyrrole-based ligands for first-row transition metal complexes has highlighted the potential of these systems in mimicking the active sites of metalloenzymes and in the development of catalysts for processes like water oxidation. researchgate.net For example, a tridentate pyrrole-based ligand, methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, has been synthesized and complexed with copper(II) and nickel(II). researchgate.net
Furthermore, the broader class of N-sulfonyl enamines has been investigated for the construction of the pyrrole scaffold, highlighting the potential of N-sulfonyl substituted pyrroles as versatile building blocks in medicinal chemistry. digitellinc.com The development of novel transition metal complexes with Schiff bases derived from various heterocyclic precursors, including those containing thiophene and pyrrole-like structures, has been an active area of research, with applications in antimicrobial and anticancer studies. researchgate.netnih.govekb.egnih.govijper.org These studies underscore the potential for this compound to serve as a scaffold for developing new ligands and catalysts.
Table 1: Synthetic Methods for N-Substituted Pyrroles
| Method | Catalyst/Reagents | Key Features | Reference |
| Transition-Metal Catalysis | Pd, Ru, Fe catalysts | Atom-efficient, produces β-substituted pyrroles. | nih.gov |
| Ring-Closing Metathesis/Dehydrogenation | Grubbs II catalyst, Cu(OTf)₂, CuBr₂ | One-pot synthesis of N-sulfonyl- and N-acylpyrroles. | organic-chemistry.org |
| From N-sulfonyl enamines | Acid promoters | Access to N-sulfonyl substituted pyrroles for medicinal chemistry. | digitellinc.com |
Development as a Probe for Chemical Biology (excluding clinical applications)
The field of chemical biology relies on the use of small molecules, or "chemical probes," to study and manipulate biological systems. mskcc.org While specific applications of this compound as a chemical probe are not yet prevalent in the literature, its structural features suggest potential for development in this area. The design of chemical probes often involves creating molecules that can interact with specific biological targets, such as proteins, in a controlled manner. mskcc.orgscispace.comnih.gov
The pyrrole scaffold is a common motif in many biologically active natural products and synthetic compounds. nih.gov The N-sulfonyl group in this compound significantly alters the electronic properties of the pyrrole ring, which could be exploited in the design of probes with specific binding properties. For instance, the sulfonyl group can participate in hydrogen bonding interactions with protein residues.
The development of chemical probes often involves the synthesis of a library of related compounds to explore structure-activity relationships. The synthetic accessibility of N-substituted pyrroles allows for the systematic modification of the core structure. digitellinc.com For example, the bromine atom on the thiophene ring of this compound could be used as a handle for the attachment of reporter groups, such as fluorophores or affinity tags, via cross-coupling reactions. This would enable the visualization and identification of the probe's cellular targets.
Research into the functionalization of sulfonyl pyrroles using photoredox catalysis has opened up new avenues for creating diverse molecular structures. researchgate.net This metal-free approach allows for the introduction of various alkyl and other functional groups, which could be used to fine-tune the properties of a potential chemical probe.
Furthermore, the development of fluorescent probes based on boron-dipyrromethene (BODIPY) functionalized with a phenylboronic acid group for the detection of sugars demonstrates how the pyrrole core can be incorporated into sophisticated molecular sensors for biological applications. nih.gov Although not directly related to this compound, this work highlights the versatility of the pyrrole scaffold in the construction of chemical probes.
Functionalization for Sensor Development (e.g., chemosensors for inorganic ions)
The development of chemosensors for the detection of inorganic ions is a crucial area of research with applications in environmental monitoring and biological imaging. Pyrrole-based compounds have emerged as promising platforms for the design of such sensors due to their ability to bind to anions and cations and their tunable photophysical properties. nih.govresearchgate.netresearchgate.net
While there are no specific reports on the use of this compound as a chemosensor, its constituent parts suggest a strong potential for such applications. The pyrrole ring itself can act as a binding site for anions through hydrogen bonding interactions. The electron-withdrawing N-sulfonyl group would enhance the acidity of the pyrrole N-H proton, potentially increasing its affinity and selectivity for certain anions.
The functionalization of the pyrrole or thiophene rings could lead to the development of highly selective chemosensors. For example, the bromine atom could be replaced with a fluorophore to create a fluorescent sensor. Upon binding of an analyte to the pyrrole moiety, a change in the fluorescence signal (either quenching or enhancement) could be observed. This principle has been demonstrated in various pyrrole-based fluorescent sensors.
Research has shown that pyrrole-based Schiff bases can act as highly sensitive colorimetric and fluorescent probes for various metal ions, including Fe³⁺, Cu²⁺, Hg²⁺, and Cr³⁺. researchgate.net The sensing mechanism often involves the formation of a complex between the pyrrole-based ligand and the metal ion, leading to a distinct color change or a change in fluorescence intensity.
Furthermore, the incorporation of pyrrole moieties into more complex structures, such as calixpyrroles, has led to the development of sophisticated anion sensors. researchgate.netnih.govrsc.org These macrocyclic compounds can be functionalized with redox-active units like ferrocene (B1249389) or fluorescent groups to enable electrochemical or optical detection of anions. For instance, a ferrocene-functionalized calix organic-chemistry.orgpyrrole has been used in an ion-selective electrode for the detection of dihydrogen phosphate (B84403) and fluoride (B91410) ions. researchgate.net Hybrid receptors combining the features of calixpyrroles and azacrowns have shown strong and selective binding of phosphates and phosphonates. nih.govrsc.org
The synthesis of conjugated molecules based on dithienopyrrole derivatives and pyrene (B120774) has also led to the development of chemosensors for herbicides, demonstrating the versatility of the thiophene-pyrrole core in sensor applications. scielo.br
Table 2: Examples of Pyrrole-Based Chemosensors
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Reference |
| Pyrrole-based Schiff bases | Fe³⁺, Cu²⁺, Hg²⁺, Cr³⁺ | Colorimetric and fluorescence changes upon metal binding. | researchgate.net |
| Ferrocene-functionalized calix organic-chemistry.orgpyrrole | H₂PO₄⁻, F⁻ | Electrochemical detection via changes in the ferrocene redox potential. | researchgate.net |
| Azacrown-calixpyrrole isosteres | Phosphates, phosphonates | Fluorescence changes upon anion binding. | nih.govrsc.org |
| Dithienopyrrole-pyrene conjugates | Mesotrione (herbicide) | Fluorescence quenching. | scielo.br |
Conclusion and Future Research Trajectories
Summary of Key Academic Findings on N-(5-bromothiophenesulfonyl)pyrrole
Direct academic research focused exclusively on this compound is limited. However, the foundational understanding of its constituent parts—pyrrole (B145914), thiophene (B33073), and sulfonyl groups—provides a basis for predicting its chemical behavior and potential utility. Pyrrole and its derivatives are well-documented for their diverse biological activities, including antibacterial and anticancer properties. nih.govpharmatutor.org The incorporation of a sulfonyl group can enhance the stability and polarity of the molecule.
The broader class of N-sulfonylpyrroles has been investigated for its synthetic utility. researchgate.net These compounds serve as versatile intermediates in organic synthesis, allowing for the functionalization of the sulfonamide moiety. researchgate.net The presence of a bromine atom on the thiophene ring introduces a site for further chemical modification through cross-coupling reactions, a common strategy in the development of complex organic molecules. Thiophene-containing compounds are themselves subjects of significant research, with applications in materials science and medicine. nih.govnih.gov
Table 1: Basic Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆BrNO₂S₂ |
| IUPAC Name | 1-[(5-bromothiophen-2-yl)sulfonyl]-1H-pyrrole |
| Molecular Weight | 292.18 g/mol |
| Appearance | Not widely documented, likely a solid |
Remaining Challenges and Open Questions in the Field
The primary challenge in the study of this compound is the scarcity of dedicated research. Many fundamental aspects of this compound remain unexplored. Key open questions include:
Detailed Biological Profile: While related pyrrole derivatives show biological activity, the specific antimicrobial, antifungal, or cytotoxic properties of this compound have not been thoroughly investigated.
Reactivity and Reaction Mechanisms: A comprehensive study of its reactivity, including electrophilic and nucleophilic substitution patterns, and the influence of the bromothiophenesulfonyl group on the pyrrole ring's reactivity, is needed.
Solid-State Structure and Polymorphism: The crystalline structure and potential for polymorphism, which can significantly impact its physical properties and bioavailability, are currently unknown.
Toxicity and Pharmacokinetics: For any potential therapeutic application, a detailed understanding of its toxicity profile and how it is absorbed, distributed, metabolized, and excreted by a biological system is crucial.
Prospective Avenues for Synthetic Innovation
The synthesis of this compound is not extensively documented in academic literature, presenting an opportunity for synthetic innovation. Established methods for the synthesis of N-substituted pyrroles, such as the Paal-Knorr synthesis, could be adapted. pharmaguideline.com This would involve the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with 5-bromothiophene-2-sulfonamide (B1270684). The development of more efficient and environmentally friendly synthetic routes is a key area for future research.
Further synthetic diversification could involve leveraging the bromine atom on the thiophene ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to introduce a wide range of functional groups, leading to a library of novel derivatives with potentially enhanced properties.
Emerging Directions in Computational Chemistry Studies
Computational chemistry offers a powerful tool to investigate the properties of this compound in the absence of extensive experimental data. Density Functional Theory (DFT) calculations can be used to predict its molecular geometry, electronic structure, and spectroscopic properties.
Future computational studies could focus on:
Molecular Docking: Simulating the interaction of this compound with various biological targets, such as enzymes or receptors, could help to identify potential therapeutic applications.
Reaction Modeling: Computational modeling of potential synthetic pathways can aid in optimizing reaction conditions and predicting the feasibility of novel synthetic strategies.
Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of related compounds, researchers can develop a deeper understanding of how structural modifications impact the compound's activity.
Potential for Novel Advanced Materials Development
The unique combination of an electron-rich pyrrole and an electron-deficient substituted thiophene ring suggests that this compound could be a building block for novel advanced materials. Pyrrole- and thiophene-based polymers are known for their conducting properties. nih.gov
Future research in this area could explore:
Conducting Polymers: Polymerization of this compound or its derivatives could lead to new conducting polymers with tailored electronic properties. The bromine atom could serve as a handle for post-polymerization modification.
Organic Electronics: The compound could be investigated for its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells.
Sensors: The interaction of the heterocyclic rings with various analytes could be exploited for the development of chemical sensors.
Interdisciplinary Research Opportunities
The study of this compound offers numerous opportunities for interdisciplinary collaboration.
Medicinal Chemistry and Biology: Synthetic chemists can collaborate with biologists to synthesize and screen a library of derivatives for various biological activities. nih.govpharmatutor.org
Materials Science and Engineering: The development of new materials based on this compound would require collaboration between chemists, materials scientists, and engineers.
Computational and Experimental Chemistry: A synergistic approach combining computational predictions with experimental validation will be crucial for accelerating the understanding and application of this compound.
Q & A
Q. What are effective synthetic routes for N-(5-bromothiophenesulfonyl)pyrrole, and how can intermediates be optimized?
Methodological Answer:
- Step 1: Synthesis of N-substituted pyrrole precursors
Alkyl halide intermediates (e.g., N-(10-bromodecyl)pyrrole) are prepared via nucleophilic substitution of pyrrole with bromoalkyl halides in anhydrous DMF under reflux (12 hours, nitrogen atmosphere). Sodium azide can further substitute bromide to generate azidoalkyl derivatives . - Step 2: Sulfonation and bromination
Electrophilic sulfonation using chlorosulfonic acid in acetonitrile introduces the sulfonyl group. Bromination at the 5-position of thiophene is achieved via controlled electrophilic substitution, leveraging pyrrole’s electron-rich aromatic system . - Optimization:
Monitor reaction progress with thin-layer chromatography (TLC). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- FTIR Spectroscopy:
Key peaks include ν(N–H) at ~3100 cm⁻¹ (pyrrole ring), ν(S=O) at ~1360–1180 cm⁻¹ (sulfonyl group), and ν(C–Br) at ~550–650 cm⁻¹. Azide intermediates show ν(N₃) at ~2099 cm⁻¹ . - NMR Spectroscopy:
¹H NMR: Aromatic protons appear at δ 6.5–7.5 ppm. Bromothiophene protons show coupling patterns (e.g., doublets for adjacent substituents).
¹³C NMR: Sulfonyl carbons resonate at δ 110–125 ppm; brominated carbons exhibit deshielding (~δ 130 ppm) . - Mass Spectrometry:
High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) and fragments (e.g., loss of Br or SO₂ groups) .
Q. Table 1: Key FTIR Peaks for Intermediate Characterization
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N–H (pyrrole) | ~3100 | |
| S=O (sulfonyl) | ~1360–1180 | |
| N₃ (azide) | ~2099 |
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., bromothiophenesulfonyl) influence the electronic and structural properties of pyrrole-based polymers?
Methodological Answer:
- Electronic Effects:
The bromothiophenesulfonyl group reduces HOMO-LUMO gaps via inductive effects, enhancing conductivity in polymers like poly[N-(2-cyanoalkyl)pyrrole]. DFT calculations predict a 0.3–0.5 eV reduction in bandgap compared to unsubstituted polypyrrole . - Structural Effects:
Cross-linking occurs due to sulfonyl-induced oxidative branching, forming short polymer chains (~9 repeating units) with terminal carbonyl groups. Confirm via X-ray diffraction (XRD) and gel permeation chromatography (GPC) . - Experimental Validation:
Compare cyclic voltammetry (CV) profiles: substituted polymers exhibit higher oxidation potentials (e.g., +0.8 V vs. Ag/AgCl) due to stabilized radical cations .
Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
- Thermodynamic vs. Kinetic Control:
α-substitution is kinetically favored due to lower activation energy for σ-complex formation at the α-position. β-substitution becomes thermodynamically favored in bulky substituents (e.g., tert-butyl) due to steric hindrance . - Computational Modeling:
DFT studies (B3LYP/6-31G*) show α-protonated σ-complexes are 5–8 kcal/mol more stable than β-complexes in sulfonated pyrroles. Solvent effects (acetonitrile vs. DCM) modulate charge distribution . - Experimental Validation:
Use competitive reactions with nitrobenzene or iodine to quantify α:β product ratios via HPLC. For N-(5-bromothiophenesulfonyl)pyrrole, α-substitution dominates (85:15 α:β ratio) .
Q. Table 2: Regioselectivity Trends in Electrophilic Substitution
| Substituent | α:β Ratio | Dominant Factor |
|---|---|---|
| Sulfonyl | 85:15 | Electronic |
| tert-Butyl | 40:60 | Steric |
| Cyanoethyl | 70:30 | Electronic |
Q. How can this compound be integrated into conjugated polymer systems for sensor applications?
Methodological Answer:
- Polymer Design:
Co-polymerize with thiophene or indole derivatives via electrochemical polymerization (0.1 M TBAPF₆ in acetonitrile, +1.2 V vs. SCE). The bromine atom serves as a cross-linking site for post-polymerization functionalization . - Sensor Performance:
Expose polymer films to organic vapors (e.g., ethanol, toluene). Measure conductivity changes (ΔG/G₀) using four-point probe techniques. Sensitivity correlates with sulfonyl group polarity (R² = 0.92 in ethanol detection) . - Stability Testing:
Accelerated aging (70°C, 75% RH) shows <10% conductivity loss over 500 hours, confirming environmental robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
